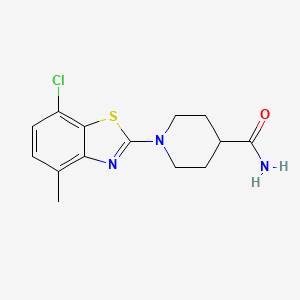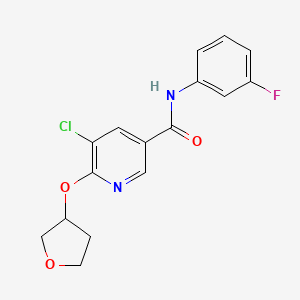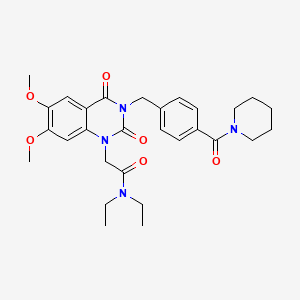![molecular formula C14H15N3O2S B2904902 2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 872704-07-9](/img/structure/B2904902.png)
2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical entity with the molecular formula C14H15N3O2S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular weight of this compound is 289.35 g/mol. The InChI code and Canonical SMILES can be used to generate its 2D and 3D structures .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 103 Ų and contains 1 hydrogen bond donor and 6 hydrogen bond acceptors . It has a rotatable bond count of 8 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of diverse heterocyclic structures. For example, the efficient three-component reactions involving 1,3-dicarbonyl compounds or pyridin-2-amines highlight a domino process that yields sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This method is noted for its excellent functional group tolerance and efficiency, underscoring its significance in the synthesis of complex molecules (Cui, Zhu, Li, & Cao, 2018).
Development of Novel Synthetic Methods
Research has also focused on novel synthetic approaches to substituted furans and pyrroles, leveraging the structural features of furan derivatives. These methods involve the addition of organometallic reagents to furan compounds, followed by innovative oxidative rearrangements, leading to the formation of 2-substituted 3-furfurals and other heterocyclic compounds. Such advancements offer new pathways in synthetic organic chemistry and facilitate the production of compounds with potential pharmaceutical applications (Kelly, Kerrigan, & Walsh, 2008).
Vasorelaxant and Antiplatelet Agents
The synthesis and biological evaluation of new pyridazinone derivatives, derived from alkyl furans, have been explored for their vasorelaxant and antiplatelet activities. This research indicates the potential of furan-based compounds in developing new therapeutic agents targeting cardiovascular diseases (Costas, Besada, Piras, Acevedo, Yañez, Orallo, Laguna, & Terán, 2010).
Maillard Reaction Studies
Investigations into the thermal formation of Maillard-type volatile compounds from reactions involving glutathione and glucose have identified furans and their derivatives as major products. These studies contribute to understanding the chemical processes involved in food science and the potential implications for food flavor and safety (Tai & Ho, 1998).
Advanced Materials Research
Furan derivatives, including the compound , are instrumental in the synthesis of materials with unique photochromic properties. Such materials are of interest for applications in molecular switches, data storage, and photo-responsive materials, demonstrating the compound's role beyond medicinal chemistry (Karamov, Rybalkin, Makarova, Metelitsa, Kozyrev, Borodkin, Popova, Bren, & Minkin, 2011).
Eigenschaften
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(17-7-1-2-8-17)10-20-13-6-5-11(15-16-13)12-4-3-9-19-12/h3-6,9H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQTVGBICGDRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329186 |
Source


|
| Record name | 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
872704-07-9 |
Source


|
| Record name | 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)


![5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2904825.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B2904826.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904836.png)

![N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2904838.png)
![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)
![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)
![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)